molecular formula C24H19N3O B5495508 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile

Cat. No. B5495508
M. Wt: 365.4 g/mol
InChI Key: YVLYUGUBMCWNNN-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile, also known as DMBA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMBA is a synthetic compound that belongs to the class of acrylonitriles. It has been found to possess several biological and pharmacological properties that make it a promising candidate for further research.

Mechanism of Action

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile exerts its biological effects by interacting with different cellular pathways and molecular targets. It has been found to inhibit the activity of several enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been found to possess several biochemical and physiological effects that make it a promising candidate for further research. It has been found to inhibit the activity of different enzymes and proteins that are involved in the regulation of cell growth and proliferation. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has also been found to possess antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized in the laboratory, and its purity and yield can be optimized through different methods. However, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile is a toxic compound and should be handled with care. The use of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile in lab experiments requires proper safety measures and precautions to avoid any adverse effects.

Future Directions

There are several future directions for the research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile. One of the areas that require further investigation is the mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile. The molecular targets and pathways that are involved in the biological effects of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile need to be identified to develop more effective therapeutic strategies. Another area that requires further investigation is the optimization of the synthesis method of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile to improve its yield and purity.
Conclusion:
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It possesses several biological and pharmacological properties that make it a promising candidate for further research. The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile can be optimized to improve its yield and purity, and its mechanism of action needs to be further investigated to develop more effective therapeutic strategies.

Synthesis Methods

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile can be synthesized through a multistep reaction process that involves the condensation of 5,6-dimethyl-2-aminobenzimidazole and 3-phenoxybenzaldehyde, followed by the reaction with acrylonitrile. The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been described in several research articles, and different methods have been proposed to optimize the yield and purity of the compound.

Scientific Research Applications

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess anticancer, anti-inflammatory, and antioxidant properties. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been studied for its potential use as a chemotherapeutic agent in the treatment of different types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-11-22-23(12-17(16)2)27-24(26-22)19(15-25)13-18-7-6-10-21(14-18)28-20-8-4-3-5-9-20/h3-14H,1-2H3,(H,26,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLYUGUBMCWNNN-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile

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